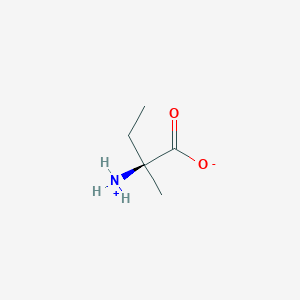
1H-1,2,3-benzotriazin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1H-1,2,3-Benzotriazin-4-one is a heterocyclic compound that belongs to the class of benzotriazines It is characterized by a triazine ring fused to a benzene ring, forming a unique structure that has garnered interest in various fields of scientific research
準備方法
Synthetic Routes and Reaction Conditions: 1H-1,2,3-Benzotriazin-4-one can be synthesized through several methods. One common approach involves the diazotization of 2-aminobenzamide followed by cyclization. This method typically uses sodium nitrite and hydrochloric acid to form the diazonium salt, which then undergoes intramolecular cyclization to yield the desired product .
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, often involving controlled temperatures and the use of solvents like dimethylformamide (DMF) to facilitate the reaction .
化学反応の分析
Types of Reactions: 1H-1,2,3-Benzotriazin-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinazolino[3,2-c][1,2,3]benzotriazin-8-one.
Reduction: Reduction reactions can convert it into different derivatives, depending on the reagents used.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms in the triazine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents such as alkyl halides and aryl halides are used under basic conditions to facilitate substitution reactions.
Major Products: The major products formed from these reactions include various substituted benzotriazines and benzodiazepinones, which have significant biological activities .
科学的研究の応用
1H-1,2,3-Benzotriazin-4-one has a wide range of applications in scientific research:
作用機序
The mechanism of action of 1H-1,2,3-benzotriazin-4-one and its derivatives often involves the inhibition of specific enzymes. For example, as an α-glucosidase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of carbohydrates into glucose, thereby helping to regulate blood sugar levels . The molecular targets and pathways involved vary depending on the specific derivative and its intended application.
類似化合物との比較
1H-1,2,3-Benzotriazin-4-one can be compared with other similar compounds, such as:
1,2,3-Benzothiatriazine-1,1-dioxide: This compound has a similar triazine ring but includes a sulfur atom, which imparts different chemical properties and reactivity.
1,2,4-Triazine derivatives: These compounds have a different arrangement of nitrogen atoms in the ring, leading to variations in their chemical behavior and applications.
Conclusion
This compound is a compound of significant interest in various scientific fields due to its unique structure, diverse reactivity, and potential applications in medicine, biology, and industry. Its ability to undergo various chemical reactions and its role as an enzyme inhibitor make it a valuable compound for further research and development.
特性
IUPAC Name |
1H-1,2,3-benzotriazin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O/c11-7-5-3-1-2-4-6(5)8-10-9-7/h1-4H,(H,8,9,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMSSTTLDFWKBSX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N=NN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=O)N=NN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













![(2S)-2-(benzylazaniumyl)-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoate](/img/structure/B7721254.png)
